molecular formula C10H15N3O5 B15141213 N4-Methylarabinocytidine

N4-Methylarabinocytidine

Cat. No.: B15141213
M. Wt: 257.24 g/mol
InChI Key: LZCNWAXLJWBRJE-ASDJZEQESA-N
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Description

N4-Methylarabinocytidine is a nucleoside analog, specifically a derivative of cytidine. It is characterized by the presence of a methyl group at the N4 position of the cytidine molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methylarabinocytidine typically involves the methylation of cytidine at the N4 position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can further enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-Methylarabinocytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N4-methylcytosine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group at the N4 position can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic reagents, such as amines or thiols, are used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include various N4-methylcytosine derivatives, which can have different functional groups attached to the N4 position, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-Methylarabinocytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in modifying RNA and DNA structures, affecting gene expression and regulation.

    Medicine: this compound has potential antiviral and anticancer properties, making it a candidate for drug development. It is particularly effective against DNA viruses, such as herpesviruses.

    Industry: The compound is used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.

Mechanism of Action

N4-Methylarabinocytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and disruption of viral replication. The compound is incorporated into the DNA or RNA of cells, where it interferes with normal base pairing and replication processes, ultimately leading to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    N4-Methylcytidine: Similar to N4-Methylarabinocytidine but lacks the arabinose sugar moiety.

    N4,N4-Dimethylcytidine: Contains two methyl groups at the N4 position, leading to different chemical and biological properties.

    N4-Allylcytidine: An analog with an allyl group at the N4 position, used for RNA labeling and chemical sequencing.

Uniqueness

This compound is unique due to its specific structure, which includes both the N4-methyl group and the arabinose sugar moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications. Its ability to inhibit DNA methyltransferases and its potential antiviral and anticancer activities further distinguish it from other similar compounds.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7?,8-,9-/m1/s1

InChI Key

LZCNWAXLJWBRJE-ASDJZEQESA-N

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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